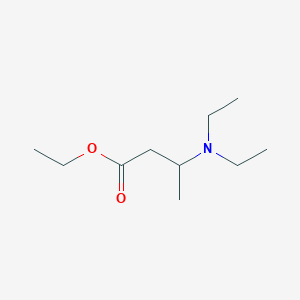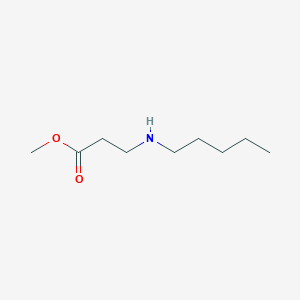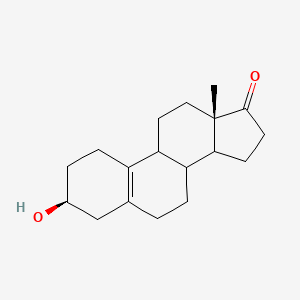
2,8-Dimethyl-5-methylidenenonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Dimethyl-5-methylenenonane is an organic compound with the molecular formula C12H24. It is a hydrocarbon that falls under the category of alkenes due to the presence of a double bond in its structure. This compound is primarily used in research settings and has various applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethyl-5-methylenenonane typically involves the use of alkenylation reactions. One common method is the alkylation of a suitable precursor with an alkyl halide under the presence of a strong base. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or nickel complexes.
Industrial Production Methods: While specific industrial production methods for 2,8-Dimethyl-5-methylenenonane are not well-documented, the general approach would involve large-scale alkenylation reactions using optimized conditions to ensure high yield and purity. The process would likely include steps for purification such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 2,8-Dimethyl-5-methylenenonane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: It can be reduced to form alkanes.
Substitution: The double bond in the compound makes it susceptible to electrophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often employed.
Substitution: Halogens (e.g., Br2) or hydrogen halides (e.g., HBr) are typical reagents.
Major Products:
Oxidation: Depending on the conditions, products can include 2,8-dimethyl-5-nonanone or 2,8-dimethyl-5-nonanoic acid.
Reduction: The major product is 2,8-dimethylnonane.
Substitution: Products can include 2,8-dibromo-5-methylenenonane.
Applications De Recherche Scientifique
2,8-Dimethyl-5-methylenenonane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of alkenylation and hydrocarbon reactions.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,8-Dimethyl-5-methylenenonane largely depends on the specific reactions it undergoes. In oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of intermediate epoxides or diols, which further react to form the final products. In reduction reactions, the double bond is hydrogenated to form alkanes.
Comparaison Avec Des Composés Similaires
- 2,8-Dimethyl-5-methylidenenonane
- 2-Isopentyl-5-methyl-1-hexene
Comparison: 2,8-Dimethyl-5-methylenenonane is unique due to its specific structure, which includes a double bond at the 5th position and methyl groups at the 2nd and 8th positions. This structure imparts distinct chemical properties, making it a valuable compound for specific research applications. Similar compounds may have different positions of double bonds or substituents, leading to variations in reactivity and applications.
Propriétés
Numéro CAS |
33717-92-9 |
|---|---|
Formule moléculaire |
C12H24 |
Poids moléculaire |
168.32 g/mol |
Nom IUPAC |
2,8-dimethyl-5-methylidenenonane |
InChI |
InChI=1S/C12H24/c1-10(2)6-8-12(5)9-7-11(3)4/h10-11H,5-9H2,1-4H3 |
Clé InChI |
SLPBMZNHLNJPER-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC(=C)CCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-1,3-dihydro-3-[4-oxo-3-(phenylmethyl)-2-thioxo-5-thiazolidinylidene]-2H-indol-2-one](/img/structure/B13423916.png)
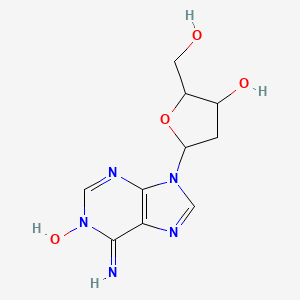
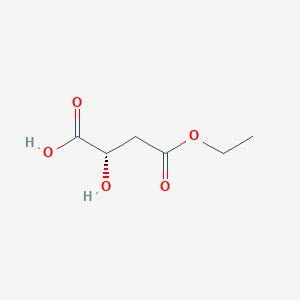
![2-[2-(Oxan-2-yloxymethyl)pent-4-enoxy]oxane](/img/structure/B13423928.png)
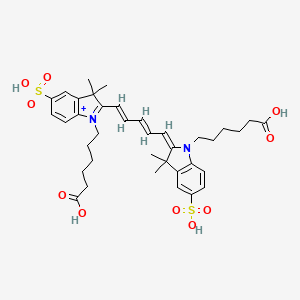
![Methyl 3-[[(2RS)-2-(Ethylamino)propanoyl]amino]-4-methylthiophene-2-carboxylate Hydrochloride (Ethylarticaine Hydrochloride)](/img/structure/B13423935.png)
![2,4-difluoro-N-[2-methoxy-5-[5-(6-methyl-7-oxo-5H-pyrrolo[3,4-b]pyridin-3-yl)thiophen-2-yl]pyridin-3-yl]benzenesulfonamide](/img/structure/B13423938.png)
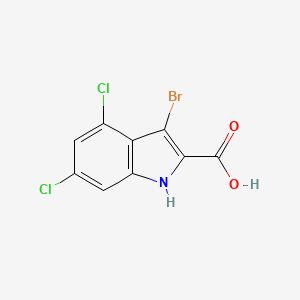
![(6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) benzoate](/img/structure/B13423954.png)
